molecular formula C13H18O3 B12548177 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol CAS No. 666849-01-0

2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol

Cat. No.: B12548177
CAS No.: 666849-01-0
M. Wt: 222.28 g/mol
InChI Key: UASVUMYMCCPTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is characterized by its unique structure, which includes two methoxy groups and a pent-1-en-1-yl group attached to the phenol ring. It is known for its sweet and spicy taste and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as pent-1-enylmagnesium bromide, which reacts with 2,6-dimethoxyphenol to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or influence gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific pent-1-en-1-yl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

666849-01-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2,6-dimethoxy-4-pent-1-enylphenol

InChI

InChI=1S/C13H18O3/c1-4-5-6-7-10-8-11(15-2)13(14)12(9-10)16-3/h6-9,14H,4-5H2,1-3H3

InChI Key

UASVUMYMCCPTDW-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.